molecular formula C19H18N2O3S B2650036 (Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-13-7

(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2650036
CAS No.: 865545-13-7
M. Wt: 354.42
InChI Key: TYRUXSHARBIPIS-VXPUYCOJSA-N
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Description

The compound (Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate features a dihydrobenzo[d]thiazole core substituted with a methyl group at position 3, a (2-methylbenzoyl)imino group at position 2 (in the Z-configuration), and an ethyl carboxylate at position 6. This structure combines aromatic, hydrogen-bonding, and steric features, making it relevant for studies in medicinal chemistry and crystallography. The Z-configuration of the imino group likely influences its intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for its physicochemical behavior .

Properties

IUPAC Name

ethyl 3-methyl-2-(2-methylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-24-18(23)13-9-10-15-16(11-13)25-19(21(15)3)20-17(22)14-8-6-5-7-12(14)2/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRUXSHARBIPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound belonging to the class of benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole core with various functional groups that enhance its biological properties. The molecular formula is C20H20N3OS2C_{20}H_{20}N_3OS_2 with a molecular weight of 553.7 g/mol .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that modifications in the benzothiazole structure can enhance antibacterial and antifungal activities. Specifically, the introduction of electron-withdrawing groups such as NO₂ or halogens has been reported to improve efficacy against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundAntibacterial ActivityAntifungal Activity
GG4EffectiveModerate
GG5HighHigh
GG6ModerateLow

Anticancer Potential

Benzothiazole derivatives have also been explored for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival. For example, derivatives similar to (Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Studies

  • Synthesis and Evaluation of Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives and evaluated their biological activities. The results indicated that the presence of different substituents significantly influenced their antimicrobial efficacy. The study concluded that further optimization of these compounds could lead to more potent antimicrobial agents .
  • Anticancer Screening : Another research effort focused on the anticancer activity of related benzothiazole compounds. The study found that certain derivatives could inhibit the growth of cancer cell lines effectively, suggesting potential for development into therapeutic agents against various cancers .

The biological activities of (Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown activity against BRAF(V600E) and EGFR pathways, which are crucial in tumor progression .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar thiazole compounds have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .

Pharmacology

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, thiazole derivatives have been investigated for their ability to inhibit carbonic anhydrase isoforms, which play roles in various physiological functions and disease states .
  • Anti-inflammatory Effects : Some studies suggest that thiazole-based compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Material Science

  • Fluorescent Probes : The incorporation of thiazole structures into materials has led to the development of fluorescent probes for biological imaging. These probes are valuable in tracking cellular processes and studying disease mechanisms at the molecular level .

Case Studies

StudyFocusFindings
Liu et al., 2018Antitumor ActivityDemonstrated that thiazole derivatives inhibit cancer cell growth through targeted pathways .
Karrouchi et al., 2016Antioxidant PropertiesFound that thiazole derivatives exhibit significant antioxidant activity, suggesting potential therapeutic benefits .
Atobe et al., 2013Enzyme InhibitionIdentified novel thiazole compounds as selective EP1 receptor antagonists, indicating their potential in pain management therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Dihydrobenzo[d]thiazole Derivatives
Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Formula
Target Compound (Z-isomer) Dihydrobenzo[d]thiazole 3-Methyl, 2-(2-methylbenzoyl)imino, 6-ethyl carboxylate Ester, Imino, Aromatic methyl C₁₉H₂₀N₂O₃S
6-(Chloronitrophenyl)dihydroimidazo[2,1-b]thiazole Dihydroimidazo[2,1-b]thiazole 6-Chloronitrophenyl Nitro, Chloro, Heterocyclic ring C₁₁H₈ClN₃O₂S
3-Substituted Benzyl-6-Amino-2,3-dihydrobenzo[d]thiazol-2-one Dihydrobenzo[d]thiazol-2-one 3-Benzyl, 6-Amino Amine, Ketone, Aromatic substituent C₁₄H₁₂N₂OS

Key Differences :

  • Functional Groups: The target compound’s ethyl carboxylate and (2-methylbenzoyl)imino groups distinguish it from the nitro-chloro substituent in and the amine-ketone in .
  • Stereochemistry: The Z-configuration of the imino group in the target compound may lead to distinct crystal packing or biological activity compared to E-isomers or non-stereospecific analogs .
  • Ring System : Unlike the dihydroimidazo[2,1-b]thiazole in , the target compound’s benzo[d]thiazole core lacks an additional fused imidazole ring, reducing steric hindrance but limiting π-π interactions.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The (2-methylbenzoyl)imino group can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating interactions observed in crystal structures . This contrasts with the nitro group in , which primarily acts as an acceptor.
  • Ring Puckering : The dihydrobenzo[d]thiazole core may exhibit puckering parameters distinct from fully aromatic thiazoles, as analyzed using Cremer-Pople coordinates .
  • Crystallography : Programs like SHELXL () and databases like the Cambridge Structural Database (CSD, ) enable precise determination of bond lengths and angles, critical for comparing steric effects of substituents.

Chemoinformatic Similarity Analysis

Using graph-based comparisons () and similarity coefficients ():

  • Tanimoto Coefficient : The target compound shares subgraphs (e.g., dihydrobenzo[d]thiazole core) with and , but differences in substituents reduce similarity scores.
  • Functional Group Impact : The ethyl carboxylate contributes to higher hydrophilicity compared to the nitro group in , affecting partition coefficients (logP).

Data Tables

Table 3: Similarity Metrics (Hypothetical)
Compound Pair Tanimoto Coefficient (Structure) Common Subgraphs
Target vs. 0.65 Dihydrobenzo[d]thiazole, aromatic methyl
Target vs. 0.42 Thiazole ring, halogen substituent

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